

Unraveling the Initiation of Grubbs' Second-Generation Catalyst: A Technical Guide

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Compound of Interest

Compound Name: Grubbs second generation

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The advent of Grubbs' catalysts has revolutionized the field of olefin metathesis, providing powerful tools for the construction of complex molecules. The second-generation catalyst, in particular, offers enhanced activity and stability, making it a workhorse in academic and industrial laboratories. A thorough understanding of its initiation pathway is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This technical guide provides an in-depth exploration of the core mechanisms governing the activation of Grubbs' second-generation catalyst, supported by experimental data and detailed protocols.

The Dual Pathways of Initiation: Dissociative and Associative Mechanisms

The initiation of the Grubbs' second-generation catalyst, formally known as $[\text{RuCl}_2(\text{PCy}_3)(\text{IMes})(=\text{CHPh})]$, is a critical step that generates the active 14-electron catalytic species. This process is not governed by a single pathway but rather a nuanced interplay between two primary mechanisms: the dissociative and the associative pathways. The prevalence of each pathway is influenced by factors such as the nature of the olefin substrate and the solvent.

The Dissociative Pathway

The dissociative mechanism is characterized by the initial dissociation of a phosphine ligand (tricyclohexylphosphine, PCy_3) from the 16-electron precatalyst to form a highly reactive 14-electron intermediate. This intermediate then coordinates with the incoming olefin substrate,

initiating the catalytic cycle. Mechanistic studies have indicated that for many metathesis reactions, the catalytic cycle involves an initiation event where the 16-electron species undergoes reversible phosphine dissociation to furnish the active 14-electron catalytic complex. [1] This pathway is generally favored with sterically demanding olefins. [2][3]

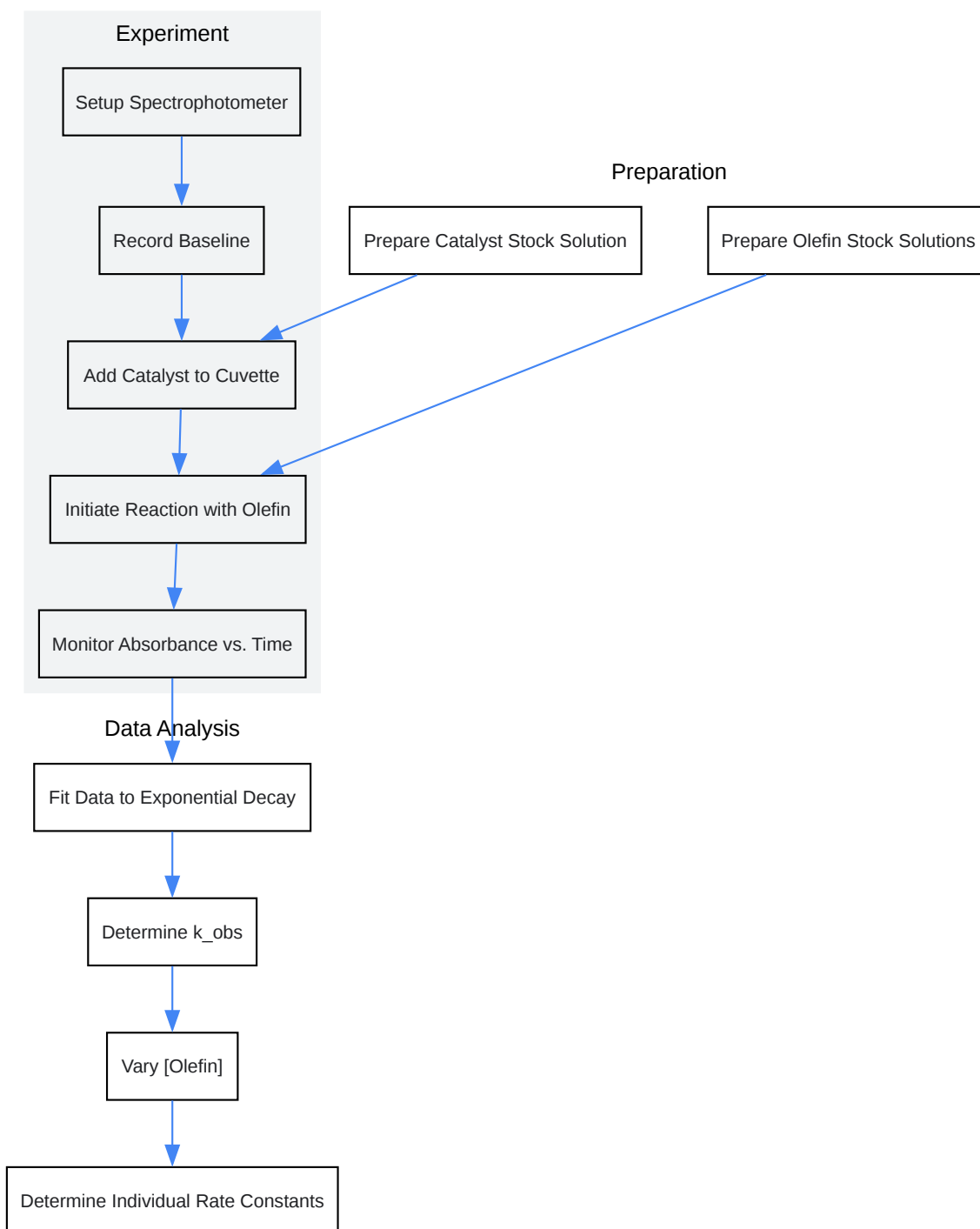


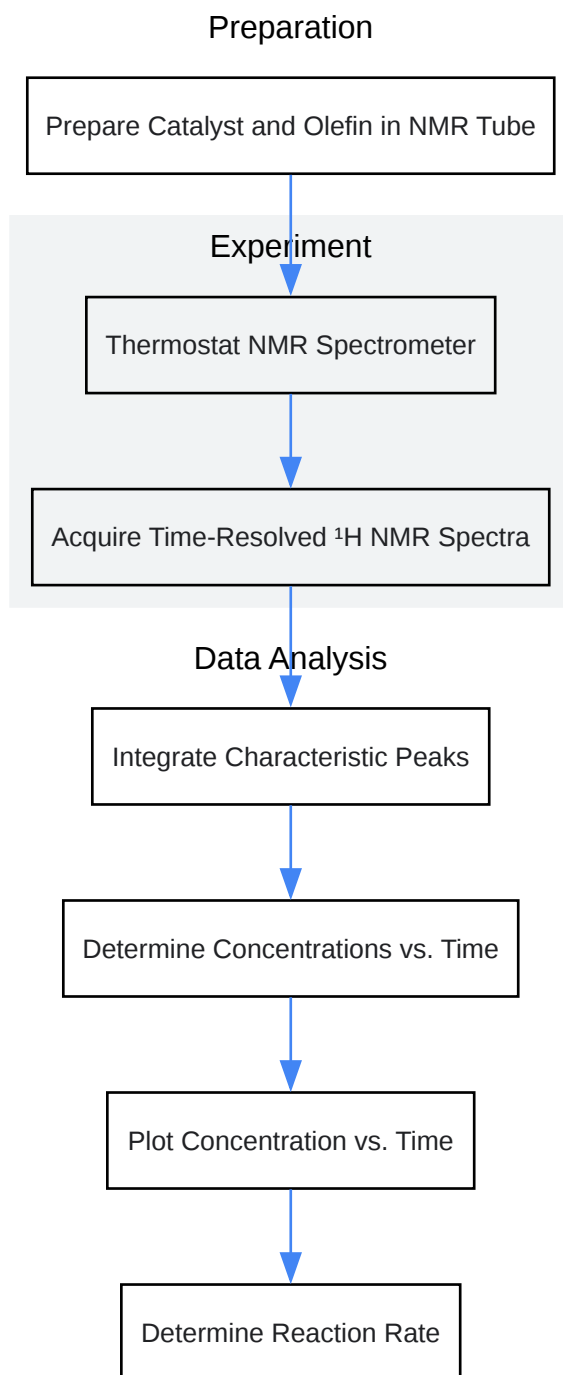
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Caption: Dissociative initiation pathway of Grubbs' second-generation catalyst.

The Associative Pathway

In contrast, the associative (or interchange) pathway involves the direct coordination of the olefin substrate to the 16-electron precatalyst, forming an 18-electron intermediate. This is followed by the concerted dissociation of the phosphine ligand. Kinetic studies have shown that for less bulky olefins, both the dissociative and associative pathways are significant. [2][3] The associative mechanism often leads to very fast precatalyst activation, especially at high olefin concentrations. [2]





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